Suzuki–Miyaura Coupling Yield: 96% vs. Scaffold‑Typical 65–91%
In a patent‑disclosed synthesis of substituted thieno[3,2‑b]pyridine kinase inhibitors, 3‑bromo‑5‑chlorothieno[3,2‑b]pyridine underwent Suzuki–Miyaura coupling with 1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole to afford the desired biaryl product in 96% isolated yield (56 mg from 50 mg starting material) [1]. By comparison, a series of Suzuki–Miyaura couplings performed on the closely related methyl 3‑amino‑6‑bromothieno[3,2‑b]pyridine‑2‑carboxylate scaffold—a system that also positions bromine on the thiophene ring—gave yields ranging from 65% to 91% under optimized conditions [2].
| Evidence Dimension | Isolated yield of Suzuki–Miyaura coupling with pyrazole boronate |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | Methyl 3‑amino‑6‑bromothieno[3,2‑b]pyridine‑2‑carboxylate: 65–91% |
| Quantified Difference | +5% to +31% (absolute yield improvement) |
| Conditions | Target: Pd(dppf)Cl₂·CH₂Cl₂, K₃PO₄, dioxane/water, 85 °C, 3.5 h; Comparator: Pd(PPh₃)₄ or Pd(dppf)Cl₂, various bases, dioxane/water |
Why This Matters
The 96% yield reduces the need for intermediate purification and increases overall synthetic throughput in library production.
- [1] WO2025002491A1 – Substituted thieno[3,2-b]pyridines as inhibitors of protein kinases. Example 16. View Source
- [2] Queiroz, M.J.R.P., et al. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki–Miyaura coupling. Eur. J. Med. Chem. 2010, 45, 5628–5634. View Source
